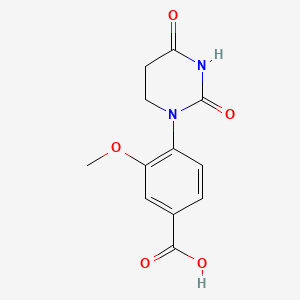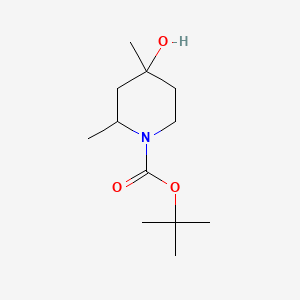
2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with isoprene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5,6,7,8-tetrahydroquinoline
- 6,6-Dimethyl-5,6,7,8-tetrahydroquinoline
- 2-Chloro-6,6-dimethylquinoline
Comparison: Compared to these similar compounds, 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinoline is unique due to the presence of both the chloro and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Eigenschaften
IUPAC Name |
2-chloro-6,6-dimethyl-7,8-dihydro-5H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-11(2)6-5-9-8(7-11)3-4-10(12)13-9/h3-4H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMUBVNOTNKHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C=CC(=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)

![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)



![2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)

![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)

